4-Pentyn-1-amine
Overview
Description
4-Pentyn-1-amine, also known as 1-Amino-4-pentyne, is an organic compound with the molecular formula C5H9N. It is a primary amine with an alkyne functional group, making it a versatile intermediate in organic synthesis. This compound is characterized by its linear structure, where the amine group is attached to a pentynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentyn-1-amine can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with ammonia or an amine under suitable conditions. Another method includes the reduction of 4-pentyn-1-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-pentyn-1-nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 4-Pentyn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 4-Pentyn-1-nitrile or 4-pentynoic acid.
Reduction: 4-Pentylamine.
Substitution: Various substituted amines depending on the halogenating agent used.
Scientific Research Applications
4-Pentyn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Pentyn-1-amine involves its ability to act as a nucleophile due to the presence of the amine group. This nucleophilicity allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The alkyne group also enables it to undergo cycloaddition reactions, forming cyclic compounds.
Comparison with Similar Compounds
Propargylamine: Similar structure but with a shorter carbon chain.
4-Pentyn-1-ol: Contains a hydroxyl group instead of an amine group.
5-Hexyn-1-amine: Similar structure but with an additional carbon in the chain.
Uniqueness: 4-Pentyn-1-amine is unique due to its combination of an alkyne and amine functional group, which provides versatility in chemical reactions. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
pent-4-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDDPGHBJXJGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348843 | |
Record name | 4-pentyn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15252-44-5 | |
Record name | 4-pentyn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-4-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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